(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate is a chemical compound with a complex structure that includes a tetrahydrofuran ring substituted with hydroxymethyl and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems for the addition of reagents and temperature control can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetate groups can be reduced to form the corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products Formed
Oxidation: Formation of (3R,4R,5R)-5-(carboxymethyl)tetrahydrofuran-2,3,4-triyl triacetate.
Reduction: Formation of (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a building block for biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific molecular targets. The hydroxymethyl and acetate groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modify the activity of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triol
- (3R,4R,5R)-5-(carboxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
- (3R,4R,5R)-5-(halomethyl)tetrahydrofuran-2,3,4-triyl triacetate
Uniqueness
(3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H16O8 |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
[(2R,3R,4R)-4,5-diacetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H16O8/c1-5(13)16-9-8(4-12)19-11(18-7(3)15)10(9)17-6(2)14/h8-12H,4H2,1-3H3/t8-,9-,10-,11?/m1/s1 |
InChI Key |
BGAWRLZKVIFLKK-QHPFDFDXSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC([C@@H]1OC(=O)C)OC(=O)C)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.